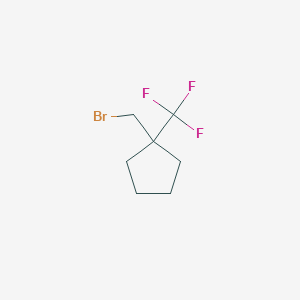

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Description

Properties

IUPAC Name |

1-(bromomethyl)-1-(trifluoromethyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBITMZBULNKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane chemical properties

This guide details the chemical properties, synthesis, and reactivity of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane , a specialized fluorinated building block used in high-value medicinal chemistry to introduce conformationally restricted, lipophilic motifs.

CAS Number: 2091636-18-7

Molecular Formula:

Executive Summary

This compound is a neopentyl-like electrophile featuring a quaternary carbon substituted with both a trifluoromethyl group (

Its chemistry is defined by two competing factors:

-

Steric Hindrance: The neopentyl structure (

) severely retards -

Electronic Deactivation: The strong electron-withdrawing nature of the

group (

Consequently, successful utilization of this scaffold requires specialized activation protocols, primarily involving radical mechanisms or metal-halogen exchange , rather than classical nucleophilic substitution.

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Low-melting solid or waxy solid | Analogous to 1-(trifluoromethyl)cyclopropane derivatives. |

| Boiling Point | ~160–170 °C (Predicted) | Extrapolated from non-fluorinated analogues ( |

| Density | ~1.45 g/cm³ | High density due to bromine and fluorine content. |

| Solubility | Soluble in | Insoluble in water; highly lipophilic ( |

| Stability | Stable at RT; Store at 2–8 °C | Avoid light exposure (radical generation risk). |

Synthesis & Manufacturing

The synthesis of this molecule is non-trivial due to the difficulty of introducing a quaternary center bearing a

Synthetic Pathway (Retrosynthesis)

The core workflow involves constructing the quaternary center first, followed by functional group manipulation.

Caption: Synthesis via reduction of the carboxylic acid followed by bromination.

Detailed Protocol: Alcohol to Bromide Conversion

Reference Standard: Adaptation of Appel Reaction for Neopentyl Systems [1].

-

Setup: Charge a dry flask with 1-(trifluoromethyl)cyclopentylmethanol (1.0 equiv) and Carbon Tetrabromide (

) (1.2 equiv) in anhydrous Dichloromethane ( -

Addition: Add Triphenylphosphine (

) (1.2 equiv) portion-wise over 30 minutes. The reaction is exothermic. -

Reaction: Allow to warm to room temperature and stir for 12–18 hours. The neopentyl position requires extended time compared to primary alkyl alcohols.

-

Workup: Quench with saturated

. Extract with -

Purification: The product is non-polar. Filter through a silica plug (eluting with pentane/hexanes) to remove triphenylphosphine oxide (

).-

Note: Distillation may be required for high purity, but beware of thermal instability of residual bromophosphonium salts.

-

Reactivity Profile & Mechanisms

Researchers must recognize that this molecule does not behave like a standard primary alkyl bromide .

A. Nucleophilic Substitution ( ): The "Neopentyl Wall"

Direct displacement with nucleophiles (e.g., amines, azides) is extremely poor .

-

Cause: The

group adds bulk and electron withdrawal, raising the transition state energy. -

Solution: Use high temperatures (DMF/DMSO, >100°C) with potent nucleophiles, but this risks elimination.

-

Better Alternative: Convert to the iodide (Finkelstein) in situ to improve leaving group ability, or switch to radical conditions.

B. Organometallic Formation (The Primary Utility)

The most valuable application is the generation of the corresponding organolithium or organozinc reagent for coupling.

-

Stability Warning: Unlike non-fluorinated analogues, the resulting carbanion is in proximity to the

group. While -

Protocol: Use Turbo Grignard (

) at -20 °C to perform a halogen-metal exchange. This generates the nucleophilic species which can then attack aldehydes, ketones, or imines.

C. Radical Functionalization

The

-

Application: Giese addition to electron-deficient alkenes (acrylates) to build complex scaffolds.

Caption: Primary reactivity pathways. Metal-halogen exchange and radical chemistry are preferred over SN2.

Safety & Handling

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Fluoride Release: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

). Standard ABC extinguishers are insufficient; use water spray to knock down vapors.

-

-

Storage: Keep cold (2–8 °C) and under inert atmosphere (Argon/Nitrogen). The C-Br bond can degrade under UV light, liberating

which turns the solid yellow/brown.

References

-

Sigma-Aldrich. this compound Product Data.Link

-

Oakwood Chemical. 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (Analogue Data).Link

-

Beilstein J. Org.[1] Chem. Shelf-stable electrophilic trifluoromethylating reagents. (Context on CF3 group stability). Link

-

PubChem. Compound Summary: this compound.Link

Sources

CAS number and identifiers for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

An In-Depth Technical Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The unique juxtaposition of a reactive bromomethyl group and a metabolically stable, lipophilic trifluoromethyl group on the same carbon of a cyclopentane ring makes this molecule a valuable and versatile building block for the synthesis of complex chemical entities. This document details its chemical identifiers, structural properties, a plausible synthetic pathway with mechanistic insights, analytical characterization techniques, and critical safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this compound and its potential applications.

Chemical Identity and Core Properties

This compound is a halogenated aliphatic cyclic compound. The trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, while the bromomethyl (-CH2Br) group serves as a reactive handle for a variety of nucleophilic substitution reactions.[1] These features make it an attractive intermediate in pharmaceutical synthesis.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 2091636-18-7 | [2][3] |

| Molecular Formula | C7H10BrF3 | [2] |

| Molecular Weight | 247.05 g/mol (Calculated) | |

| IUPAC Name | This compound | N/A |

| InChI Key | HMBITMZBULNKBO-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient pathway can be designed based on established organofluorine chemistry principles. A plausible route starts from a commercially available precursor, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid.

The rationale for this synthetic choice is the strategic installation of the two key functional groups in a controlled manner. The carboxylic acid provides a convenient anchor point on the desired tertiary carbon, which can be transformed into the bromomethyl group.

Experimental Protocol: A Plausible Synthetic Route

-

Reduction of the Carboxylic Acid: The starting material, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, is first reduced to the corresponding primary alcohol, (1-(trifluoromethyl)cyclopentyl)methanol. A mild and selective reducing agent such as Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) at 0 °C to room temperature is ideal for this transformation. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) due to the pyrophoric nature of LiAlH4.

-

Bromination of the Alcohol: The resulting alcohol is then converted to the target brominated compound. A common and effective method for this is the Appel reaction, using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in a solvent like dichloromethane (DCM). This reaction proceeds via a phosphonium salt intermediate and offers mild conditions, avoiding the harsh acidity of reagents like HBr which could lead to side reactions.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel, typically with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient), to yield the pure this compound.

Diagram: Plausible Synthetic Workflow

Caption: How structural features drive the compound's applications.

Safety, Handling, and Disposal

As with all brominated organic compounds, this compound should be handled with care, assuming it is a hazardous substance. Specific safety data is limited, so precautions should be based on similar compounds like (Bromomethyl)cyclopentane. [4][5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles. [4][5]* Handling: Avoid contact with skin, eyes, and inhalation of vapors. [4]Use non-sparking tools and prevent the buildup of electrostatic charge, as related compounds can be flammable. [7][8]Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [4][7]* First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [4] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [4] * Ingestion: Rinse mouth with water. Do not induce vomiting. [4] In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of the material and its container through a licensed chemical destruction facility or controlled incineration. Do not allow the chemical to enter drains or sewer systems. [4]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. Its value is derived from the combined properties of the trifluoromethyl group, which enhances molecular stability and lipophilicity, and the bromomethyl group, which provides a reliable point of attachment for further chemical modification. For researchers in drug discovery and materials science, this compound represents a powerful tool for accessing novel chemical space and developing next-generation molecules with tailored properties. Adherence to strict safety protocols during its handling and use is paramount to ensure safe and effective research outcomes.

References

-

Benchchem. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane | 2172052-28-5.

-

Nordmann. 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane (2091636-18-7).

-

CymitQuimica. This compound.

-

BLDpharm. 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane | 1155272-93-7.

-

ChemicalBook. 1-(BROMOMETHYL)-1-(TRIFLUOROMETHYL)CYCLOPROPANE | 1155272-93-7.

-

Hoffman Fine Chemicals. CAS 1155272-93-7 | 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane.

-

PubChem. 1-Bromo-3-fluorocyclopentane.

-

Sunway Pharm Ltd. 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane - CAS:1155272-93-7.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane.

-

ECHEMI. (Bromomethyl)cyclopentane SDS, 3814-30-0 Safety Data Sheets.

-

ChemBK. (Bromomethyl)cyclopentane.

-

PubChemLite. 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane.

-

Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

-

Oakwood Chemical. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane.

-

Advanced ChemBlocks. 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane.

-

ChemPoint.com. Safety Data Sheet - Cyclopentane.

-

Staudt, M., Cetin, A., & Bunch, L. (2022). Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction. Chemistry – A European Journal, 28(10), e202102998.

-

Iakovenko, R. O., et al. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6049.

-

J. A. F. P. L. e Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 882.

-

Fesenko, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13.

-

Ahunovych, V., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate.

-

Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane.

Sources

- 1. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane | 2172052-28-5 | Benchchem [benchchem.com]

- 2. 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane (2091636-18-7) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (Bromomethyl)cyclopentane [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Executive Summary

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS: 2091636-18-7) represents a specialized class of fluorinated building blocks characterized by a quaternary carbon center substituted with both a trifluoromethyl group (–CF₃) and a reactive bromomethyl handle (–CH₂Br).[1] This structural motif is increasingly valued in medicinal chemistry for its ability to introduce metabolic stability and conformational restriction into drug candidates.

This guide provides a technical breakdown of its physicochemical properties, synthetic accessibility, and quality control parameters, designed to support researchers in lead optimization and scaffold design.

Physicochemical Characterization

The introduction of the trifluoromethyl group onto the cyclopentane ring significantly alters the lipophilicity and electronic profile compared to the non-fluorinated analog. The following data consolidates experimental and predicted values essential for stoichiometric calculations and solvent selection.

Table 1: Core Physical Data

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 2091636-18-7 | Distinct from the 1,2-isomer (CAS 2172052-28-5) |

| Molecular Formula | C₇H₁₀BrF₃ | |

| Molecular Weight | 231.05 g/mol | Average atomic mass |

| Monoisotopic Mass | 229.99 g/mol | Based on ⁷⁹Br isotope |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | High density due to Br/F content; verify experimentally |

| Boiling Point (Pred.) | ~165–170 °C | At 760 mmHg |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic |

| Physical State | Colorless to pale yellow liquid | At 25 °C |

Critical Note on Density: Experimental density values for this specific CAS are rarely published in open literature. For precise volumetric dispensing, it is mandatory to determine the density of the specific lot in-house using a calibrated pycnometer or oscillating U-tube density meter. The predicted value of ~1.55 g/cm³ is a baseline estimate derived from group contribution methods for fluorinated alkyl bromides.

Structural Significance in Drug Design[1]

The 1,1-disubstitution pattern of this compound offers two distinct advantages in medicinal chemistry:

-

The "Geminal" Effect: The presence of the bulky –CF₃ and –CH₂Br groups on the same carbon forces the cyclopentane ring into a specific puckered conformation. When incorporated into a larger molecule, this restricts the rotation of the side chain, potentially locking the pharmacophore into a bioactive conformation.

-

Metabolic Blocking: The quaternary carbon prevents metabolic oxidation at this position. Furthermore, the –CF₃ group acts as a bioisostere for an isopropyl or methyl group but with inverted electronic properties (electron-withdrawing), often improving metabolic half-life (

).

Synthetic Methodology

While commercial sources exist, in-house preparation or custom synthesis is often required for scale-up. The most robust synthetic route relies on the functional group interconversion of the corresponding alcohol.

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of 1-(trifluoromethyl)cyclopentanecarboxylic acid (or its ester), followed by bromination. Direct alkylation to form the quaternary center is difficult due to steric hindrance; therefore, building the functionality on the ring is preferred.

Recommended Protocol (Step-by-Step)

Step 1: Reduction of the Precursor

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

-

Substrate: Methyl 1-(trifluoromethyl)cyclopentanecarboxylic acid.

-

Conditions: Anhydrous THF, 0°C to RT under Nitrogen.

-

Mechanism: Hydride transfer reduces the ester to the primary alcohol, [1-(trifluoromethyl)cyclopentyl]methanol .

Step 2: Bromination (Appel Reaction or PBr₃)

-

Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).

-

Conditions: Dichloromethane (DCM), 0°C.

-

Rationale: The Appel reaction is preferred over HBr to prevent potential acid-catalyzed rearrangements of the strained ring system or elimination side reactions.

Synthetic Workflow Diagram

Figure 1: Standard synthetic route via reduction-bromination sequence.

Quality Control & Handling

Due to the high volatility of fluorinated intermediates and the potential for elimination (forming exocyclic alkenes), rigorous QC is required.

Analytical Validation Strategy

A self-validating QC protocol must triangulate data from three sources to confirm identity and purity.

-

¹⁹F NMR (The Gold Standard):

-

The –CF₃ group on a quaternary carbon typically appears as a singlet around -70 to -80 ppm .

-

Validation: Absence of split peaks confirms the integrity of the quaternary center (no H on the alpha carbon).

-

-

¹H NMR:

-

Look for the methylene protons (–CH₂Br). Due to the adjacent chiral-like environment (if the ring has other substituents) or simple anisotropy of the CF3, these protons appear as a singlet (or AB quartet if chiral) in the 3.4 – 3.6 ppm range.

-

Impurity Check: Watch for olefinic protons (5.0–6.0 ppm) indicating elimination products.

-

-

GC-MS:

-

Confirm the molecular ion (or [M-Br]⁺ fragment). The isotopic pattern of Bromine (1:1 ratio of 79/81) is a diagnostic signature.

-

QC Decision Tree

Figure 2: Analytical workflow for validating batch integrity.

Safety & Stability

-

Reactivity: The C-Br bond is activated for nucleophilic substitution (

) but sterically hindered by the adjacent CF3 and ring. High temperatures may be required for substitution, which increases the risk of elimination. -

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation of the C-Br bond.

-

Hazards: Treat as a potential alkylating agent. Use double-gloving and work within a fume hood.

References

-

Fluorochem Product Data. this compound (CAS 2091636-18-7).[1][2][3] Retrieved from

-

Nordmann Global. Chemical Profile: 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane.[3] Retrieved from [3]

-

PubChem Compound Summary. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane (Isomer Data for Comparison). National Center for Biotechnology Information. Retrieved from

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for CF3 electronic effects).

Sources

Part 1: The Foundation of Safety - Hazard Identification and Classification

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Cyclopentane Derivatives

For the modern researcher and drug development professional, fluorinated cyclopentane derivatives represent a versatile class of compounds. Their unique properties make them valuable as solvents, refrigerants, and synthetic building blocks in the creation of advanced materials and pharmaceuticals.[1] However, this utility is paired with a distinct set of hazards that demand a comprehensive understanding of their safety profiles. The Safety Data Sheet (SDS) is the cornerstone of this understanding, providing a framework for safe handling, storage, and emergency response.[2][3]

This guide moves beyond a simple recitation of the 16 sections of an SDS. Instead, it synthesizes the critical information into a logical, field-proven narrative. We will explore the "why" behind the data, connecting physicochemical properties to tangible risks and outlining the self-validating protocols necessary to ensure safety and experimental integrity in the laboratory.

The initial assessment of any chemical begins with a clear identification of its intrinsic hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal standard for this communication.[2] For fluorinated cyclopentane derivatives, the most immediate and significant hazard is typically flammability.

Let's take Fluorocyclopentane (CAS 1481-36-3) as a representative example. According to notifications to the European Chemicals Agency (ECHA), it is unanimously classified with the hazard statement H225: "Highly Flammable liquid and vapor".[4][5] This classification is not arbitrary; it is a direct result of its physical properties, as we will explore.

The process of hazard classification is a logical workflow, moving from raw data to the clear communication you see on a label and SDS.

Caption: GHS Hazard Classification Workflow.

Table 1: Common GHS Pictograms for Fluorinated Cyclopentane Derivatives

| Pictogram | Hazard Class | Meaning |

| Flammables | Indicates fire hazards from flammable liquids, gases, or solids. | |

| Irritant | May cause skin/eye irritation, skin sensitization, or be harmful if swallowed. | |

| Health Hazard | May be a carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, or aspiration hazard. |

Part 2: Physicochemical Properties - The "Why" Behind the Hazards

The hazard classifications identified in Part 1 are a direct consequence of the compound's physical and chemical properties, detailed in Section 9 of the SDS. Understanding these properties is crucial for designing safe experimental and storage protocols.

Table 2: Key Physicochemical Properties of Cyclopentane and a Fluorinated Derivative

| Property | Cyclopentane | Fluorocyclopentane | Significance in Safety Assessment |

| CAS Number | 287-92-3 | 1481-36-3 | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₅H₁₀ | C₅H₉F | Determines molecular weight and elemental composition. |

| Molecular Weight | 70.1 g/mol | 88.12 g/mol | Influences vapor density; heavier-than-air vapors can accumulate. |

| Boiling Point | 49.2 °C / 120.6 °F[6] | 52 °C @ 300 mmHg[1] | A low boiling point indicates high volatility, leading to a rapid buildup of flammable vapors. |

| Flash Point | -20 °C / -4 °F[6] | Not explicitly listed, but expected to be very low. | The temperature at which the liquid gives off enough vapor to ignite.[7] A low flash point is the primary reason for the "Highly Flammable" classification. |

| OSHA Flammability | Category 1 or 2 | Category 1 or 2 (inferred) | This classification dictates strict storage and handling requirements under OSHA 29 CFR 1910.106.[8][9] |

| Vapor Density | 2.42 (Air = 1) | >1 (inferred) | Vapors are heavier than air and can travel along the ground to distant ignition sources.[10] |

The extremely low flash point of the parent cyclopentane is a critical data point.[6] This property places it and, by extension, similar fluorinated derivatives into a high-risk category for flammability. According to OSHA and GHS criteria, any liquid with a flashpoint below 73.4°F (23°C) is considered a high-risk flammable liquid, requiring stringent safety controls.[9][11]

Reactivity and Stability

Section 10 of the SDS addresses stability and reactivity. While many saturated fluorocarbons are relatively stable, it is crucial to consider incompatibilities.[12] Halogenated hydrocarbons as a class can react violently with certain materials.[13][14]

Key Incompatibilities:

-

Strong Oxidizing Agents: Can lead to fire or explosion.[10]

-

Alkali Metals (e.g., Sodium, Potassium): Can cause violent reactions.[15][16]

-

Aluminum: Contact has been reported to cause violent reactions with some halogenated hydrocarbons.[13][14]

Part 3: Human Health Hazards and Exposure Control

Protecting the health of researchers is paramount. This involves understanding the toxicological properties (SDS Section 11) and implementing robust exposure controls (SDS Section 8). While fully saturated fluoroalkanes are often considered to have low toxicity, this is not a universal rule, and inhalation of vapors or direct contact can still pose risks.[13][17][18] The toxicity of fluorinated compounds can vary significantly based on their specific structure, the presence of impurities, and their metabolic fate.[19][20]

The primary routes of exposure for volatile liquids like fluorinated cyclopentanes are inhalation and skin contact. Therefore, a multi-layered defense, known as the Hierarchy of Controls , is essential.

-

Engineering Controls: The most effective control is to physically remove the hazard. All work with these volatile, flammable compounds must be conducted in a certified chemical fume hood to control vapor inhalation.[21]

-

Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical used and ensuring personnel are fully trained on the specific hazards.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used when engineering and administrative controls cannot eliminate all risks. The selection of PPE is not a one-size-fits-all decision; it requires a careful risk assessment.[22][23]

Caption: PPE Selection Logic Tree.

Experimental Protocol: Selection and Verification of Personal Protective Equipment

This protocol ensures a self-validating system for personnel protection.

-

Pre-Task Hazard Review: Before handling the chemical, thoroughly review Sections 2, 8, and 11 of the SDS.

-

Assess Engineering Controls: Verify that the chemical fume hood is operational. Check the certification sticker and the airflow monitor. The flow should be between 80-120 feet per minute (fpm).

-

Eye and Face Protection:

-

Skin and Body Protection:

-

Wear a flame-resistant (FR) lab coat.

-

Select gloves based on chemical compatibility. Check the manufacturer's data for resistance to fluorinated hydrocarbons. Nitrile gloves are a common starting point for incidental contact, but for extended use or immersion, heavier-duty gloves like butyl rubber or Viton® may be required.[25]

-

Ensure legs and feet are covered with long pants and closed-toe shoes.[21]

-

-

Respiratory Protection:

-

Under normal use in a certified fume hood, respiratory protection is not typically required.

-

In the event of a large spill or ventilation failure, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[24] Personnel must be fit-tested and trained to use respirators.

-

-

Post-Task Verification: After the task, inspect all PPE for signs of contamination or degradation. Remove gloves using the proper technique to avoid skin contact and dispose of them as potentially hazardous waste.

Part 4: Proactive Safety - Storage, Handling, and Disposal

Safe laboratory practice is proactive, not reactive. The principles of proper storage and handling are designed to prevent incidents before they occur.

Storage

Due to their high flammability, fluorinated cyclopentane derivatives must be stored according to stringent standards for flammable liquids.[21]

-

Flammable Liquid Storage Cabinets: Store all containers in a designated, approved flammable liquid storage cabinet.[8][11] These cabinets are designed to limit the internal temperature in a fire.[8]

-

Quantity Limits: Adhere to OSHA-specified limits for the amount of flammable liquid that can be stored in a single cabinet and within a laboratory.[9][26] Do not store more than 60 gallons of Category 1, 2, or 3 flammable liquids in a single storage cabinet.[8][26]

-

Segregation: Proper chemical segregation is critical to prevent dangerous reactions.

Caption: Chemical Storage Compatibility Diagram.

Handling

-

Grounding and Bonding: When transferring large quantities of flammable liquids from one metal container to another, bond the containers and ground the dispensing container to dissipate static electricity, which can serve as an ignition source.[6][11]

-

Ignition Sources: Keep all flammable liquids away from heat, sparks, and open flames. Use only spark-proof tools and explosion-proof electrical equipment in areas where these chemicals are used or stored.[6][7][10]

-

Container Integrity: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[21]

Disposal

Chemical waste must be handled in accordance with institutional and regulatory guidelines (SDS Section 13).

-

Waste Segregation: Halogenated waste streams are often required to be collected separately from non-halogenated solvent waste.[15][21]

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal: Never dispose of flammable or halogenated solvents down the drain.[27] Use a certified hazardous waste disposal service.[9]

Part 5: Emergency Procedures - A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. Sections 4, 5, and 6 of the SDS provide the critical information needed for a swift and effective emergency response.

Experimental Protocol: Small-Scale Flammable Liquid Spill Response (<100 mL in a Fume Hood)

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For any spill outside of a fume hood or of a larger volume, evacuate and call emergency services.[28]

-

Alert Personnel: Immediately alert others in the vicinity of the spill.[27]

-

Isolate Ignition Sources: If it can be done safely, turn off any nearby ignition sources (hot plates, stir motors).[27]

-

Ensure Ventilation: Keep the fume hood sash at its operating height to ensure vapors are captured.

-

Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves.[28]

-

Contain the Spill: Use a spill absorbent material (spill pads or a non-reactive absorbent like vermiculite) to create a dike around the spill to prevent it from spreading.[27][28] Do not use combustible materials like paper towels to absorb large quantities.

-

Absorb the Spill: Apply the absorbent material, working from the outside of the spill inward to minimize vapor generation.[27]

-

Collect Residue: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.[27]

-

Package Waste: Place the contaminated absorbent material into a compatible, sealable container (e.g., a glass jar or a designated waste container).

-

Label and Dispose: Tightly seal the container, label it as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.[28]

-

Decontaminate: Wipe the spill area with soap and water.[28]

-

Restock: Replace any used items in the laboratory spill kit.[28]

First Aid

-

Inhalation: Remove the person to fresh air. If they feel unwell, seek medical attention.[29]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[28][29]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[29]

Conclusion

The Safety Data Sheet for fluorinated cyclopentane derivatives is more than a regulatory document; it is a comprehensive guide to risk management. By understanding the interplay between a compound's physicochemical properties, its resulting hazards, and the protocols designed to mitigate those risks, researchers can confidently and safely harness the scientific potential of this valuable class of chemicals. A culture of safety, grounded in the expert knowledge contained within the SDS, is the ultimate foundation for innovative and successful research.

References

- Halogenated Hydrocarbons. (n.d.). NC DOL.

- 8.2 Flammable and Combustible Liquids. (n.d.). Cornell University Environment, Health and Safety.

- Halogenated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.

- Flammable Liquids 29 CFR 1910.106. (n.d.). Occupational Safety and Health Administration (OSHA).

- Standard Operating Procedure - FLAMMABLE LIQUIDS. (n.d.). Yale Environmental Health & Safety.

- 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration (OSHA).

- Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC.

- Clayton, J. W. (n.d.). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution. Haskell Laboratory.

- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). U.S. Chemical Storage.

- Spill/Emergency Planning. (n.d.). The University of Iowa Environmental Health and Safety.

- Fact Sheet: Flammable Liquids. (n.d.). Oregon OSHA.

- Spill Response and Cleanup. (2024). OSHA Training School.

- Fluorocyclopentane. (n.d.). PubChem - NIH.

- Flammable Liquid Spill Clean Up. (2021). Safety & Risk Services - The University of British Columbia.

- Fluorocyclopentane. (n.d.). CymitQuimica.

- Fluorocyclopentane. (n.d.). Chem-Impex.

- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025). RSG Safety.

- Guidance on the compilation of safety data sheets. (2015). European Chemicals Agency (ECHA).

- Emergency response / spill control. (n.d.). Health and Safety Executive (HSE).

- Fluorocarbon. (n.d.). Wikipedia.

- Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond? (2014). Quora.

- Guidance on the compilation of safety data sheets. (n.d.). ECHA - European Union.

- Guidance on the preparation of safety data sheets. (2025). Helpdesk Biocides.

- Le, J. K., & Worthley, M. I. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls - NCBI Bookshelf.

- PFAS Safety: PPE and Mitigation Efforts. (2022). International Enviroguard.

- Guidance on the compilation of safety data sheets. (2020). REACH-CLP-Biozid Helpdesk.

- FLUOROCYCLOPENTANE. (n.d.). Sigma-Aldrich.

- Extended safety data sheets. (n.d.). ECHA - European Union.

- Reactive Hazards. (n.d.). NUS Chemistry.

- FLUOROCYCLOPENTANE. (n.d.). ECHEMI.

- PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.

- Perfluoromethylcyclopentane - SDS EU (Reach Annex II). (2023).

- PFAS and PPE: what is the current situation? (2023). Vandeputte.

- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials.

- Perfluoro(methylcyclopentane) - Safety Data Sheet. (n.d.). Synquest Labs.

- Perspective on halogenated organic compounds. (2023). PMC - NIH.

- What are Fluorinated Containers for storing chemicals? (n.d.). U-Pack.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Fluorine Safety. (n.d.). Purdue University Department of Chemistry.

- SAFETY DATA SHEET cyclopentane. (2015). Balchem.

- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).

- Cyclopentene - GHS Data. (2025). EPA.

- What Is The Best Way To Store Chemical Solvents? (n.d.). Enviro Tech International, Inc.

- SAFETY DATA SHEET - Cyclopentane. (2009).

- SAFETY DATA SHEET - 1,1,2,2,3,3,4-Heptafluorocyclopentane. (2025). Tokyo Chemical Industry.

- chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. moew.government.bg [moew.government.bg]

- 3. Extended safety data sheets - ECHA [echa.europa.eu]

- 4. Fluorocyclopentane | C5H9F | CID 137022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 8.2 Flammable and Combustible Liquids [ehs.cornell.edu]

- 8. osha.gov [osha.gov]

- 9. ishn.com [ishn.com]

- 10. balchem.com [balchem.com]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. CAS 1481-36-3: Fluorocyclopentane | CymitQuimica [cymitquimica.com]

- 13. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 14. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 18. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 21. envirotechint.com [envirotechint.com]

- 22. int-enviroguard.com [int-enviroguard.com]

- 23. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 24. pps-essentials.co.uk [pps-essentials.co.uk]

- 25. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 26. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 27. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 28. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 29. ehs.yale.edu [ehs.yale.edu]

Strategic Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane: A Technical Guide

Executive Summary & Molecule Profile

Target Molecule: 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

CAS: 2091636-18-7 (Bromide), 371917-15-6 (Alcohol Precursor)

Molecular Formula: C

This guide details the synthesis of this scaffold, prioritizing a modern electrophilic trifluoromethylation pathway over legacy methods involving hazardous SF

Retrosynthetic Analysis

The construction of the quaternary carbon center bearing a trifluoromethyl group is the rate-limiting step. The 1,1-disubstituted cyclopentane core is best accessed via the functionalization of a pre-existing ring or the cyclization of an acyclic precursor.

Strategic Disconnection:

-

C-Br Disconnection: The bromomethyl group is derived from the primary alcohol, (1-(trifluoromethyl)cyclopentyl)methanol.

-

Functional Group Interconversion (FGI): The alcohol is obtained via the reduction of 1-(trifluoromethyl)cyclopentanecarboxylic acid (or its ester).

-

C-CF

Disconnection (Key Step): The trifluoromethyl group is introduced via electrophilic trifluoromethylation of a ketene silyl acetal derived from methyl cyclopentanecarboxylate.

Figure 1: Retrosynthetic logic flow from target bromide to commercially available ester.

Primary Methodology: Electrophilic Trifluoromethylation

This pathway avoids the use of sulfur tetrafluoride (SF

Phase 1: Construction of the Quaternary CF Center

Objective: Synthesis of Methyl 1-(trifluoromethyl)cyclopentanecarboxylate.

Mechanism: The reaction proceeds via the formation of a ketene silyl acetal (KSA), which then undergoes Umpolung trifluoromethylation. The hypervalent iodine reagent acts as an electrophilic CF

Protocol:

-

Formation of Ketene Silyl Acetal (KSA):

-

Reagents: Methyl cyclopentanecarboxylate (1.0 equiv), LDA (1.1 equiv), TMSCl (1.2 equiv), THF (anhydrous).

-

Procedure: Cool a solution of LDA in THF to -78°C. Add the ester dropwise over 30 minutes. Stir for 1 hour to ensure complete enolization. Add TMSCl rapidly. Allow the mixture to warm to room temperature.

-

Purification: The KSA is moisture-sensitive. Remove solvent under vacuum and use the crude oil immediately or distill under inert atmosphere if high purity is required.

-

-

Electrophilic Trifluoromethylation:

-

Reagents: Crude KSA (1.0 equiv), Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv), Zn(NTf

) -

Procedure: Dissolve Togni Reagent II and the Zinc catalyst in DCM. Add the KSA solution at 0°C. The reaction typically completes within 2-4 hours at room temperature.

-

Workup: Quench with saturated NaHCO

. Extract with DCM. -

Key Insight: The use of a Lewis Acid catalyst (Zn or Cu) is critical to activate the hypervalent iodine species, facilitating the transfer of the CF

group to the quaternary center.

-

Phase 2: Reduction to the Neopentyl Alcohol

Objective: Synthesis of (1-(Trifluoromethyl)cyclopentyl)methanol.

Protocol:

-

Reagents: LiAlH

(2.0 equiv), Et -

Procedure: Prepare a slurry of LiAlH

in dry ether at 0°C. Add the trifluoromethylated ester (from Phase 1) dropwise. -

Critical Control Point: The CF

group is electron-withdrawing, making the ester more electrophilic, but the quaternary center adds steric bulk. Reflux may be required to drive the reaction to completion. -

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

-

Yield Expectation: 85-95%.

-

Phase 3: Bromination (The Target Step)

Objective: Synthesis of this compound.

Reaction Choice: The Appel reaction is preferred over PBr

Protocol (Appel Conditions):

-

Reagents: Alcohol (1.0 equiv), CBr

(1.1 equiv), PPh -

Procedure: Dissolve the alcohol and CBr

in DCM at 0°C. Add PPh -

Observation: The solution will turn slightly yellow. Stir at room temperature for 3-6 hours.

-

Purification: The byproduct is Triphenylphosphine oxide (Ph

PO). Remove the bulk of Ph

Quantitative Data & Reagent Comparison

| Reagent/Method | Role | Pros | Cons |

| Togni Reagent II | Electrophilic CF | Bench-stable solid; Mild conditions; High selectivity for C-alkylation.[1] | Expensive for multi-gram scale; Atom economy is low. |

| SF | Fluorinating Agent | Industrial standard; Direct conversion of -COOH to -CF | Extreme Hazard ; Requires specialized Hastelloy autoclaves; Gas handling.[2] |

| LiAlH | Reducing Agent | Complete reduction to alcohol; Fast. | Pyrophoric; Requires anhydrous conditions. |

| Appel (CBr | Bromination | Neutral conditions; High functional group tolerance. | Generates stoichiometric Ph |

| PBr | Bromination | High atom economy; Cheap. | Acidic conditions; Potential for neopentyl rearrangement (low risk here due to CF |

Safety & Handling (Critical)

-

Togni Reagent: While stable, hypervalent iodine compounds can be shock-sensitive or explosive under extreme heat. Do not heat the reaction mixture above 60°C.

-

Trifluoromethyl Group: The CF

moiety increases the lipophilicity and volatility of intermediates. The final bromide is likely a volatile liquid or low-melting solid. Use a rotary evaporator with a controlled vacuum (>20 mbar) to avoid losing the product. -

Waste: All fluorinated waste must be segregated.

References

-

Electrophilic Trifluoromethylation of Ketene Silyl Acetals: Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015).[3] Antimony- and Zinc-Catalyzed Enantioselective Electrophilic Trifluoromethylation of α-Nitro Esters and Ketene Silyl Acetals. Organic Letters, 17(23), 5898–5901. [Link]

-

Synthesis of 1-(Trifluoromethyl)cyclopentanecarboxylic acid (Industrial Context): Dmowski, W., & Wolniewicz, A. (2000). Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. A route to 1,1-bis(trifluoromethyl)cycloalkanes, 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(trifluoromethyl)-1-cycloalkanecarboxylic acids. Journal of Fluorine Chemistry, 102(1-2), 141-146. [Link]

-

General Review of Trifluoromethylation Strategies: Ma, J. A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9). [Link]

Sources

The Trifluoromethyl Anchor: Conformational Locking and Metabolic Shielding in Cyclopentane Scaffolds

Executive Summary

The incorporation of a trifluoromethyl (

This guide details the physicochemical mechanics of this stabilization, provides a validated photoredox synthesis protocol for accessing these scaffolds, and analyzes the impact on drug-like properties (ADME).

Part 1: Stereoelectronic & Conformational Dynamics[1]

The Physics of Pseudorotation Arrest

Unsubstituted cyclopentane is not planar; it alleviates torsional strain (eclipsing C-H bonds) by puckering. However, the energy barrier between its various "envelope" and "twist" forms is negligible (< 0.5 kcal/mol), resulting in a phenomenon called pseudorotation . The ring atoms move like a ripple in water, meaning substituents on the ring are not fixed in defined axial or equatorial positions.

The

-

Steric Anchoring (The A-Value Proxy): The van der Waals volume of

is approximately 42 ų, placing it between an ethyl and an isopropyl group in terms of steric demand. To minimize 1,2-cis eclipsing interactions and transannular strain, the -

Dipole-Dipole Minimization: The C-

bond is highly polar. If the ring were to invert or twist such that the

Visualization: The Energy Well

The following diagram illustrates how the

Caption: The

Part 2: Synthetic Methodology

Validated Protocol: Photoredox Hydrotrifluoromethylation

Directly installing a

Why this method?

-

Regioselectivity: The

radical is electrophilic and adds rapidly to the alkene. -

Mild Conditions: Avoids the use of harsh fluorinating agents (like

or HF). -

Scalability: Togni II is a crystalline, bench-stable solid.

Step-by-Step Experimental Protocol

Target: Synthesis of 1-(trifluoromethyl)cyclopentane derivatives from cyclopentenes.

Reagents:

-

Substrate: Substituted Cyclopentene (1.0 equiv)

-

CF3 Source: Togni Reagent II (1.2 equiv)

-

Catalyst:

(1.0 mol%) or -

H-Atom Donor: Thiophenol (

) or Hantzsch Ester (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

-

Light Source: Blue LEDs (450 nm).

Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Cyclopentene substrate (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), and the Photocatalyst (1.0 mol%).

-

Solvent & Donor: Evacuate and backfill with Argon (3x). Add degassed DCM (5 mL) via syringe, followed by the H-Atom Donor (e.g., PhSH, 0.75 mmol).

-

Irradiation: Place the tube 2-3 cm away from Blue LEDs. Stir vigorously at room temperature (25°C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Quench & Workup: Dilute the mixture with

and wash with saturated -

Purification: Dry organic layer over

, concentrate under reduced pressure (careful: simple trifluoromethyl cyclopentanes can be volatile), and purify via silica gel flash chromatography (Pentane/Ether gradient).

Reaction Mechanism Visualization

Caption: Photoredox cycle generating electrophilic CF3 radicals for regioselective addition to the cyclopentene double bond.

Part 3: Physicochemical Implications in Drug Design

Metabolic Shielding

The C-F bond is the strongest single bond to carbon (

Comparative Data Table

The table below highlights why

| Parameter | Methyl-Cyclopentane ( | Trifluoromethyl-Cyclopentane ( | Implication |

| Bond Dissociation Energy | ~414 kJ/mol (C-H) | ~485 kJ/mol (C-F) | |

| Van der Waals Volume | ~24 ų | ~42 ų | |

| Lipophilicity ( | +0.5 (approx) | +1.0 to +1.2 | |

| Dipole Moment | Low | High (~2.0 D) | |

| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Lowers pKa of neighboring amines by 2-3 units. |

Strategic Application

Use the

-

Solubility is adequate, but metabolic half-life is short. The lipophilicity increase is managed, but the metabolic block is absolute.

-

A specific vector is required. If a ligand needs to present a pharmacophore at a precise angle, the "locking" effect of

reduces the entropic penalty of binding. -

Basicity modulation. If a neighboring amine is too basic (causing hERG liability or poor permeation), the proximal

will lower the pKa, neutralizing the center at physiological pH.

References

-

Parsons, A. T., & Buchwald, S. L. (2011).[1] Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

Sources

Quaternary Carbon Trifluoromethylation: Strategic Building Blocks in Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (

This technical guide dissects the synthesis and application of these building blocks, moving beyond basic literature summaries to provide actionable decision frameworks and validated protocols for the bench scientist.

Part 1: The Strategic Value of Quaternary Centers

The "Fluorine Effect" is not merely about lipophilicity; it is about the strategic manipulation of molecular geometry and reactivity. A quaternary carbon bearing a

Key Pharmacokinetic Advantages

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the quaternary center impervious to oxidative metabolism (e.g., P450 hydroxylation), significantly extending half-life (

). -

Conformational Locking: The steric demand of the

group restricts bond rotation, locking bioactive conformations and reducing the entropic penalty of binding to protein targets. -

Lipophilicity Modulation: While fluorination generally increases LogP, the dipole of the C-F bonds can be exploited to tune permeability across the blood-brain barrier (BBB).

Visualization: The Pharmacophore Impact

The following diagram illustrates the downstream effects of installing a quaternary

Figure 1: Causal pathway linking physicochemical properties of quaternary

Part 2: Synthetic Architectures & Decision Frameworks

Constructing a quaternary center with a

Nucleophilic Trifluoromethylation (The "Ketone" Route)

This is the most reliable method for generating quaternary centers from carbonyl precursors. The Ruppert-Prakash reagent (

-

Mechanism: Fluoride-initiated activation of silicon generates a pentacoordinate silicon species, releasing a "naked"

equivalent that attacks the carbonyl. -

Challenge: The addition is reversible; the resulting alkoxide can eject

. -

Solution: Use of anhydrous fluoride sources (TBAF, CsF) and silyl trapping to drive equilibrium.

Electrophilic Trifluoromethylation (The "Enolate" Route)

Used when the quaternary center is formed via C-C bond formation on an existing carbon framework (e.g.,

-

Reagents: Togni Reagents (Hypervalent Iodine) and Umemoto Reagents (Sulfonium salts).

-

Advantage: Allows for enantioselective catalysis using chiral Cu(II) or organocatalysts.

-

Critical Insight: Umemoto Reagent IV (active trifluoromethoxy groups) offers higher reactivity than Togni II for sterically encumbered substrates.

Synthetic Decision Matrix

Use this logic flow to select the appropriate synthetic strategy for your target molecule.

Figure 2: Synthetic decision tree for selecting the optimal trifluoromethylation pathway.

Part 3: Technical Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Addition to Ketones (Ruppert-Prakash)

Target: Synthesis of tertiary trifluoromethyl carbinols (quaternary carbon).[6]

Reagents:

-

Substrate: Aryl/Alkyl Ketone (1.0 equiv)

-

Reagent:

(1.2 - 1.5 equiv) -

Initiator: CsF or TBAF (10-20 mol%)

-

Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add ketone and

in anhydrous THF. -

Initiation (Critical Step): Cool to 0°C. Add the fluoride source (CsF or TBAF) slowly.

-

Why? The reaction is exothermic. Rapid addition can cause "fluoroform (

)" generation via protonation if any moisture is present.

-

-

Monitoring: Stir at 0°C

RT. Monitor by -

Hydrolysis: Add 1M HCl or TBAF solution to cleave the O-Si bond.

-

Validation: The product should show a singlet in

NMR around -75 to -80 ppm (depending on substituents).

Protocol B: Enantioselective Electrophilic Trifluoromethylation

Target:

Reagents:

-

Substrate:

-keto ester (1.0 equiv) -

Reagent: Togni Reagent II (1.2 equiv)

-

Catalyst:

(5 mol%) + Chiral Bisoxazoline Ligand (6 mol%) -

Solvent: DCM or

Step-by-Step Workflow:

-

Catalyst Formation: Mix Cu salt and chiral ligand in DCM for 1 hour to form the active complex.

-

Substrate Addition: Add the

-keto ester. -

Reagent Addition: Add Togni Reagent II in one portion at 0°C.

-

Why Togni II? It is generally more soluble in non-polar solvents than Togni I (acid form).

-

-

Workup: Filter through a silica plug to remove iodine byproducts.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC. The quaternary

usually appears near -60 to -65 ppm in

Part 4: Reagent Comparison & Selection Guide

| Reagent | Type | Reactivity Profile | Stability | Primary Application |

| TMS-CF3 (Ruppert-Prakash) | Nucleophilic | High. Requires Lewis Base activation (F-). | Liquid, moisture sensitive. | Addition to ketones/imines to form alcohols/amines. |

| Togni Reagent I | Electrophilic | Moderate. Hypervalent Iodine.[7] | Solid, stable. | Trifluoromethylation of thiols, phosphines, and enolates. |

| Togni Reagent II | Electrophilic | Moderate/High.[8] Better solubility than I. | Solid, stable. | Preferred for Cu-catalyzed |

| Umemoto Reagent IV | Electrophilic | Very High. Sulfonium salt. | Solid, non-hygroscopic. | Difficult substrates; sterically hindered enolates.[6] |

| Langlois Reagent | Radical | Moderate. ( | Solid, stable. | C-H trifluoromethylation (often heteroaromatics).[8][9] |

References

-

BenchChem. (2025).[2] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).[2][10][11] Retrieved from

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Retrieved from

-

Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal. Retrieved from

-

Wang, C., et al. (2020).[12] Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. Chemical Communications.[12] Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). Umemoto Reagent IV and Electrophilic Fluorinating Agent. Retrieved from

Sources

- 1. Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. EP1955991A2 - Preparation of organic compounds bearing a trifluoromethyl group on a quaternary carbon - Google Patents [patents.google.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brynmawr.edu [brynmawr.edu]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility profile of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane in organic solvents

Part 1: Executive Technical Summary[1]

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS: 2091636-18-7) is a specialized fluorinated building block used primarily in the synthesis of bioisosteres for drug discovery.[1] Its structure features a cyclopentane ring geminally substituted with a trifluoromethyl group (

This 1,1-disubstitution pattern creates a neopentyl-like steric environment, significantly influencing its solubility and reactivity.[1][2] The molecule exhibits high lipophilicity due to the perfluorinated moiety and the cycloaliphatic ring, rendering it hydrophobic and soluble in a broad spectrum of organic solvents.[1]

Key Solubility Characteristics:

-

Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Ethers (THF, MTBE), and Esters (Ethyl Acetate).[1][2]

-

Incompatibility: Highly insoluble in water; potential phase separation in highly polar protic mixtures without co-solvents.[2]

-

Stability Warning: While generally stable, the molecule is an alkylating agent.[2] Avoid prolonged heating in nucleophilic solvents (e.g., Pyridine, DMSO) unless reaction is intended.[1][2]

Part 2: Physicochemical Basis of Solvation[1]

To understand the solubility profile, one must analyze the competing intermolecular forces driven by the molecule's functional groups.[1]

Structural Analysis[2]

-

The Trifluoromethyl Group (

): This group is highly electronegative but chemically inert.[1][2] It imparts significant lipophilicity ( -

The Bromomethyl Group (

): Provides a dipole moment and a "soft" polarizable center, facilitating solubility in polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).[1][2] -

The Cyclopentane Ring: Acts as a lipophilic scaffold, ensuring compatibility with non-polar hydrocarbons.[2]

The "Fluorine Effect" on Solubility

The

Part 3: Solubility Profile by Solvent Class[1]

The following data categorizes solvent compatibility based on dielectric constants (

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Preferred for handling. The polarizable C-Cl bonds interact favorably with the C-Br and C-F dipoles.[1] |

| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Excellent | Good general-purpose solvents.[1][2] THF is ideal for subsequent Grignard or lithiation reactions.[2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Soluble, but check for transesterification/aldol side reactions if strong bases are added later.[2] |

| Aromatics | Toluene, Benzene, Xylene | Good | Excellent for heating/reflux conditions due to higher boiling points.[2] |

| Alkanes | Hexane, Heptane, Pentane | Moderate | Soluble, but may require slight warming if the compound is in a solid crystalline state (purity dependent).[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble.[2] Caution: At high temperatures, solvolysis (SN1) may occur slowly, mediated by the solvent.[1][2] |

| Water | Water | Insoluble | Forms a biphasic system.[2] Denser than water (approx.[2] density >1.4 g/mL).[2][3] |

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Limit)

Use this to determine the exact concentration limit for stock solutions.[1]

-

Preparation: Weigh 50 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50

L increments at -

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble.

-

Turbidity/Precipitate: Saturation point reached.[2]

-

-

Quantification (Optional): If precise g/L is needed, filter the saturated supernatant through a 0.22

m PTFE filter and analyze via GC-FID or HPLC-UV (210 nm).

Protocol B: Solvent Selection for Reactivity

Use this workflow to choose the correct solvent for chemical transformation.[1]

Figure 1: Decision matrix for solvent selection based on intended chemical transformation.[1][2] Note the critical warning regarding steric hindrance.

Part 5: Stability and Reactivity Considerations[1]

The Neopentyl Constraint

The this compound structure places the leaving group (Bromide) on a primary carbon, but the adjacent position is a quaternary carbon bearing a bulky

-

Impact on Solubility/Reactivity: This "neopentyl-like" steric bulk severely retards

reactions.[2] Standard nucleophilic substitutions in solvents like Acetone or Acetonitrile will be significantly slower than with simple alkyl bromides.[2] -

Solvent Recommendation: To overcome this barrier, use high-boiling polar aprotic solvents (DMF, DMSO) that allow for elevated temperatures (

) to drive the reaction, or use phase-transfer catalysis (PTC) in Toluene/Water systems.[1][2]

Handling Precautions

-

Density: This compound is significantly denser than water (estimated ~1.5 - 1.7 g/mL).[1][2] In extraction workups (e.g., DCM/Water), the organic layer will be on the bottom .[1][2]

-

Volatility: The

group increases volatility.[2] Do not rotovap under high vacuum (<10 mbar) at elevated temperatures for prolonged periods, or product loss may occur.[1][2]

Part 6: References

-

Sigma-Aldrich. this compound Product Specification. CAS 2091636-18-7.[1][2][4][5][6] Available at: [1]

-

Cymit Quimica. Physical Properties of Fluorinated Cycloalkanes. Available at: [1][2]

-

Legros, J., et al. (2014). "Trifluoromethylcyclohexane as a new solvent? Limits of use." Journal of Organic Chemistry. (Contextual reference for solubility of CF3-cycloalkanes).

-

O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1][2] (Mechanistic basis for lipophilicity).[1][2]

-

PubChem. Compound Summary for this compound. Available at: [1][2]

(Note: Specific density and exact solubility values are estimated based on structural analogs like (trifluoromethyl)cyclohexane and neopentyl bromide due to the novel nature of this specific building block.)[1][2]

Sources

- 1. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 1-Bromomethyl-1-(Trifluoromethyl)cyclopentane (2091636-18-7) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound [cymitquimica.com]

- 6. This compound | 2091636-18-7 [sigmaaldrich.com]

Advanced Guide: gem-Disubstituted Trifluoromethyl Cyclopentanes in Drug Discovery

The following technical guide is structured to provide an in-depth analysis of gem-disubstituted trifluoromethyl cyclopentanes , focusing on their synthesis, structural properties, and application in medicinal chemistry.

Executive Summary

The 1-substituted-1-(trifluoromethyl)cyclopentane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] By introducing a trifluoromethyl (

This guide addresses the specific challenges associated with constructing this sterically congested quaternary center and analyzes the physicochemical impact of the

Structural & Physicochemical Analysis

Conformational Dynamics

Unlike cyclohexane, which resides in a defined chair conformation, cyclopentane exists in a dynamic equilibrium between envelope (

-

The "Locking" Effect: The introduction of a bulky

group (A-value -

Preferred Geometry: In 1-aryl-1-trifluoromethylcyclopentanes, the

group typically occupies the pseudo-equatorial position at the "flap" of the envelope to minimize 1,2-eclipsing interactions with adjacent methylene protons.[1] This conformational bias is critical for positioning pharmacophores in protein binding pockets.[1]

Bioisosterism and Metabolic Stability

The

| Property | Isopropyl ( | Trifluoromethyl ( | Impact on Scaffold |

| Van der Waals Volume | ~36 ų | ~42 ų | |

| Electronegativity | Low (Electron Donating) | High (Electron Withdrawing) | Lowers |

| Lipophilicity ( | +1.53 | +0.88 | Increases logP, enhancing membrane permeability.[1] |

| Metabolic Liability | High (CYP450 hydroxylation) | Null (C-F bond stability) | Blocks metabolic soft spots , extending half-life ( |

Visualization of Metabolic Blocking

The following diagram illustrates how the quaternary

Caption: Comparative metabolic fate of gem-dimethyl vs. gem-trifluoromethyl scaffolds in the presence of CYP450 enzymes.

Synthetic Methodologies

Constructing a quaternary center bearing a

Strategy A: Deoxofluorination (The "Industrial Standard")

This approach involves the conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (

-

Precursor: 1-Arylcyclopentanecarboxylic acid.[1]

-

Reagent:

/ -

Mechanism: Conversion to acid fluoride

cation formation

Strategy B: Radical Cascade Cyclization (The "Modern Approach")

Utilizes visible-light photoredox catalysis to generate a

-

Reagents: Umemoto’s reagent (CF3 source), Alkene-tethered aryl ring, Photocatalyst (e.g.,

).[1] -

Advantage: Mild conditions, functional group tolerance.[1][2]

Strategy C: [3+2] Cycloaddition

Uses trifluoromethyl-substituted 1,3-dipoles or enynes reacting with olefins to form cyclopentenes, which are subsequently hydrogenated.[1]

Detailed Experimental Protocol

Method Selected: Deoxofluorination of 1-Phenylcyclopentanecarboxylic Acid. Rationale: This protocol is selected for its proven robustness in generating the specific gem-disubstituted motif described in the literature (e.g., J. Fluorine Chem., Patent WO2018141961).

Reaction Scheme

Step-by-Step Methodology

Safety Warning: Sulfur tetrafluoride (

-

Equipment Preparation:

-

Use a 300 mL Hastelloy or Monel autoclave (resistant to HF corrosion).[1]

-

Ensure the autoclave is dry and leak-tested with nitrogen.

-

-

Loading:

-

Reagent Addition:

-

Condense anhydrous Hydrogen Fluoride (HF) (2.0 g, 100 mmol, 1.0 equiv) into the vessel.

-

Condense Sulfur Tetrafluoride (

) (32.4 g, 300 mmol, 3.0 equiv) into the vessel. -

Note: Excess

is required to drive the equilibrium from the intermediate acid fluoride to the trifluoromethyl product.

-

-

Reaction:

-

Seal the autoclave and allow it to warm to room temperature.

-

Heat the vessel to 75°C with stirring.

-

Maintain temperature for 12–16 hours . Pressure will rise significantly; monitor via the manometer.

-

-

Work-up:

-

Cool the autoclave to room temperature, then to 0°C.

-

Carefully vent the excess gases (

, -

Dilute the residue with DCM (100 mL).

-

Pour the mixture onto ice/water (200 mL) containing saturated

to neutralize residual acid. -

Separate the organic layer and wash with brine (2 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.[1]

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

-

Yield: Expect 60–75% of a colorless oil.[1]

-

Analytical Validation

-

NMR: Look for a singlet around

-

NMR: The quaternary carbon will appear as a quartet (

Synthetic Pathway Visualization

The following diagram outlines the logical flow for selecting the synthesis method based on available starting materials.

Caption: Decision tree for synthetic routes to gem-disubstituted trifluoromethyl cyclopentanes.

References

-

Dmowski, W., & Kamiński, M. (2000).[1] Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. Journal of Fluorine Chemistry.

-

Mykhailiuk, P. K. (2025).[1] Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ChemRxiv.[1]

-

Alcarazo, M., et al. (2025).[1][2] A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Journal of the American Chemical Society.

-

Lichtman, A. H., et al. (2020).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Modulators. ACS Chemical Neuroscience.[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Part 1: Executive Summary & Mechanistic Analysis

The Challenge: The "Neopentyl-CF " Paradox

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane presents a unique and formidable challenge in nucleophilic substitution (

Furthermore, the trifluoromethyl (-CF

Strategic Approach

Standard

Successful substitution requires a "High-Energy Collision" strategy :

-

Solvent: Dipolar aprotic solvents (DMSO, DMF, NMP) to strip the solvation shell from the nucleophile.

-

Nucleophile: Small, linear, high-energy nucleophiles (Azide, Cyanide) are preferred over bulky amines or alkoxides.

-

Activation: In situ conversion to the iodide (Finkelstein) to improve leaving group ability.

Part 2: Detailed Experimental Protocols

Protocol A: Azidation (The "Gateway" Transformation)

Primary route for introducing nitrogen functionality. The resulting azide can be reduced to the amine via Staudinger reduction.

Reagents:

-

Nucleophile: Sodium Azide (

) (2.0 - 3.0 equiv) -

Catalyst: Sodium Iodide (NaI) (0.1 equiv)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Charge the flask with

(3.0 equiv) and NaI (0.1 equiv). Add anhydrous DMSO. Stir at room temperature for 15 minutes to ensure partial dissolution.-

Note:

has limited solubility in DMSO; the reaction is often heterogeneous initially.

-

-

Addition: Add the bromomethyl substrate (1.0 equiv) neat via syringe.

-

Reaction: Heat the mixture to 110°C . Maintain this temperature for 18–24 hours.

-

Monitoring: Monitor by GC-MS or

F NMR. The -CF

-

-

Workup: Cool to room temperature. Dilute carefully with water (exothermic). Extract

with diethyl ether or MTBE.-

Safety: Do not use halogenated solvents (DCM) for extraction if unreacted azide is present (risk of diazidomethane formation).

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. The resulting azide is generally pure enough for reduction.

Protocol B: Cyanation (Carbon Chain Extension)

Used to generate the homologous nitrile, a precursor to acids or amides.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Sodium Cyanide (NaCN) (1.5 equiv)

-

Solvent: DMSO (dry)

-

Temperature: 130°C

Step-by-Step Procedure:

-

Safety Check: Ensure a bleach trap is connected to the condenser outlet to neutralize any evolved HCN.

-

Dissolution: Dissolve NaCN (caution: highly toxic) in dry DMSO at room temperature.

-

Reaction: Add the substrate and heat to 130°C. This higher temperature is required because the cyanide ion is slightly larger and "softer" than azide.

-

Duration: 24–48 hours.

-

Quench: Cool to RT. Pour into a solution of dilute NaOH (pH > 10) to keep cyanide ionized. Extract with Ethyl Acetate.

Protocol C: Finkelstein-Assisted Etherification

Direct substitution with alkoxides is difficult due to elimination risks (though low) and sterics. This protocol uses a phase-transfer approach.

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol: R-OH (Solvent/Reagent)

-

Base: Potassium tert-butoxide (

) or NaH -

Catalyst: 18-Crown-6 (0.1 equiv) or TBAI (Tetrabutylammonium iodide)

Step-by-Step Procedure:

-

Activation: Generate the alkoxide by treating the alcohol with NaH (1.1 equiv) in THF/DMF (1:1) at 0°C.

-

Addition: Add the bromide substrate and the phase transfer catalyst (TBAI).

-

Thermal Drive: Heat to reflux (THF) or 100°C (DMF).

-

Note: If no reaction occurs after 24h, switch to the "Silver-Assisted" protocol (AgOTf) to force halide abstraction, though this risks rearrangement.

Part 3: Data & Visualization

Comparative Reactivity Table

Estimated relative rates based on Neopentyl kinetics [1, 2].

| Substrate Structure | Relative Rate ( | Primary Barrier | Recommended Temp |

| Ethyl Bromide | 1,000,000 | None | 25°C |

| Neopentyl Bromide | 10 | Steric ( | 100°C |

| Target Substrate | 1–5 | Steric + Electronic Repulsion | 110–130°C |

Decision Logic for Nucleophile Selection

Figure 1: Strategic workflow for functionalizing the sterically hindered neopentyl-CF3 center.